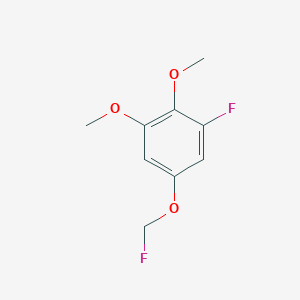
1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 and a molecular weight of 204.17 g/mol This compound is characterized by the presence of two methoxy groups, one fluoro group, and one fluoromethoxy group attached to a benzene ring
Méthodes De Préparation
One common synthetic route involves the use of reagents such as tetrabutylammonium iodide and boron trichloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired substitution reactions occur efficiently. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluoro groups.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of hydroquinones.
Hydrolysis: The fluoromethoxy group can undergo hydrolysis under acidic or basic conditions to yield corresponding phenols.
Common reagents used in these reactions include tetrabutylammonium fluoride, boron trichloride, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluoro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene can be compared with other similar compounds such as:
1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene: Similar structure but different substitution pattern on the benzene ring.
1-Fluoro-3,5-dimethoxybenzene: Lacks the fluoromethoxy group, leading to different chemical properties and reactivity.
Benzene, 5-fluoro-1,2,3-trimethoxy-: Contains an additional methoxy group, which can affect its chemical behavior and applications.
Propriétés
Formule moléculaire |
C9H10F2O3 |
|---|---|
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
1-fluoro-5-(fluoromethoxy)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10F2O3/c1-12-8-4-6(14-5-10)3-7(11)9(8)13-2/h3-4H,5H2,1-2H3 |
Clé InChI |
WHQBRIPSVQMNHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)OCF)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(triphenylmethoxy)butanoic acid](/img/structure/B14040605.png)
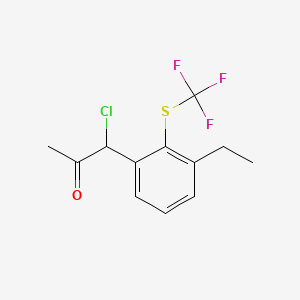
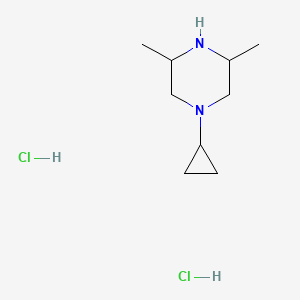
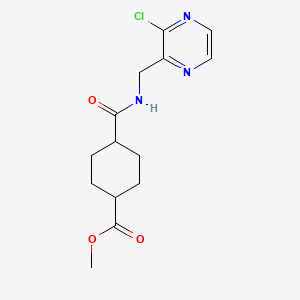

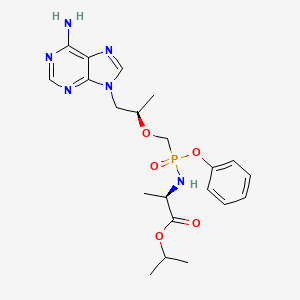
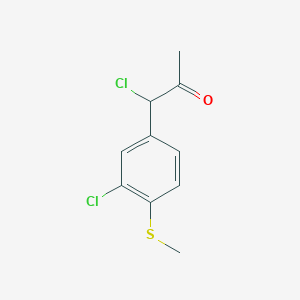

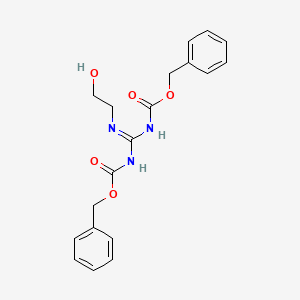
![5-Chlorothieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14040651.png)
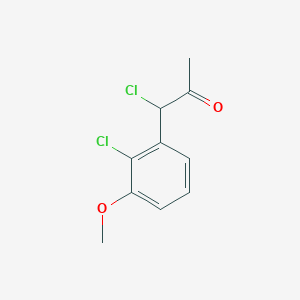
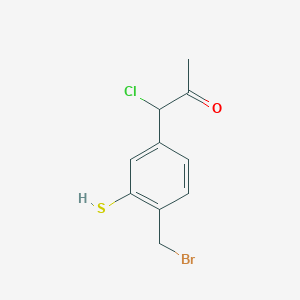
![5-Chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14040667.png)

